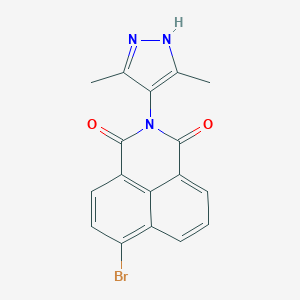
6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione, also known as BPIP, is a synthetic compound that has been of great interest in recent years due to its potential applications in scientific research. BPIP belongs to the class of isoquinoline derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione is not fully understood, but studies have suggested that it may act through multiple pathways. 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to inhibit the reverse transcriptase activity of HIV, which is essential for viral replication.
Efectos Bioquímicos Y Fisiológicos
6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione can reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to inhibit the reverse transcriptase activity of HIV by binding to the enzyme's active site.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione in lab experiments is its ability to target multiple pathways, making it a potentially useful tool for studying complex biological processes. Additionally, 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to have low toxicity in vitro, making it a relatively safe compound to use in lab experiments. However, one limitation of using 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione. One area of interest is the development of 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione's potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione and its potential interactions with other compounds.
Métodos De Síntesis
The synthesis of 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione involves a multi-step process that requires expertise in organic chemistry. The first step involves the condensation of 2-amino-5-bromo-1,3-dimethylbenzene with 3,5-dimethyl-4-nitropyrazole in the presence of a base to form the intermediate product. This intermediate is then reduced to the corresponding amine using a reducing agent. The amine is then reacted with 1,3-dioxoisoindoline-2-carboxylic acid in the presence of a coupling agent to form the final product, 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione.
Aplicaciones Científicas De Investigación
6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to exhibit a range of biological activities that make it a promising candidate for scientific research. Studies have shown that 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to have anti-viral effects against human immunodeficiency virus (HIV) by inhibiting viral replication.
Propiedades
Número CAS |
51461-22-4 |
|---|---|
Nombre del producto |
6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione |
Fórmula molecular |
C17H12BrN3O2 |
Peso molecular |
370.2 g/mol |
Nombre IUPAC |
6-bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H12BrN3O2/c1-8-15(9(2)20-19-8)21-16(22)11-5-3-4-10-13(18)7-6-12(14(10)11)17(21)23/h3-7H,1-2H3,(H,19,20) |
Clave InChI |
UKRUVKDTLCRXNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O |
SMILES canónico |
CC1=C(C(=NN1)C)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O |
Otros números CAS |
51461-22-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





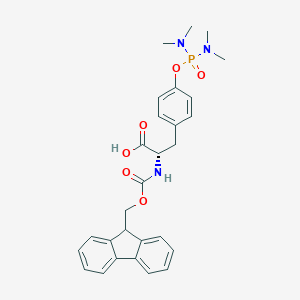
![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)

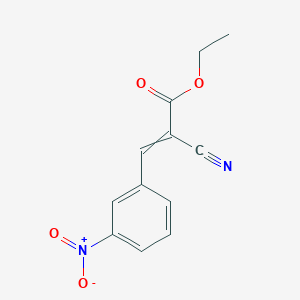


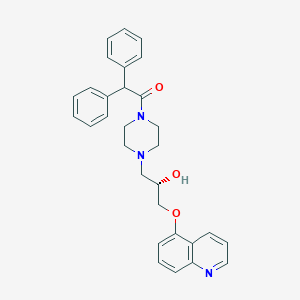
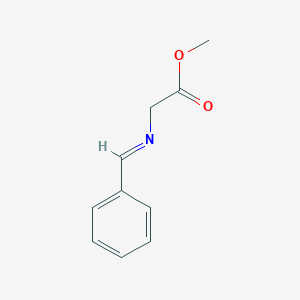

![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)

